Methyl 2-(acetoxymethyl)acrylate

Polymer Chemistry Radical Polymerization Kinetics Methacrylate Monomers

Methyl 2-(acetoxymethyl)acrylate (MAcMA; CAS 30982-08-2) is a hindered 2-substituted acrylate monomer distinguished by its α-acetoxymethyl functional group. Its molecular structure incorporates both a polymerizable acrylate core and a reactive acetoxymethyl ester moiety.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 30982-08-2
Cat. No. B1599827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(acetoxymethyl)acrylate
CAS30982-08-2
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=C)C(=O)OC
InChIInChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3
InChIKeyIMOQCGSCOCUDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(acetoxymethyl)acrylate (CAS 30982-08-2) Procurement Baseline: A Hindered 2-Substituted Acrylate Monomer


Methyl 2-(acetoxymethyl)acrylate (MAcMA; CAS 30982-08-2) is a hindered 2-substituted acrylate monomer distinguished by its α-acetoxymethyl functional group [1]. Its molecular structure incorporates both a polymerizable acrylate core and a reactive acetoxymethyl ester moiety [2]. This monomer serves as a specialized building block for radical polymerization studies and advanced organic synthesis, particularly in applications requiring controlled polymerization kinetics or strategic functional group transformations .

Why Generic Methyl Methacrylate Cannot Substitute for Methyl 2-(acetoxymethyl)acrylate (CAS 30982-08-2) in Precision Polymerizations


While methyl methacrylate (MMA) is the industry standard for acrylic polymers, substituting it with methyl 2-(acetoxymethyl)acrylate (MAcMA) is not straightforward due to fundamental differences in polymerization kinetics dictated by the α-acetoxymethyl substituent. MAcMA exhibits a unique 'steric hindrance-assisted polymerization' mechanism [1]. Specifically, its termination rate constant (kt) is reduced 20-fold relative to MMA, compared to only a 1.5-fold reduction in the propagation rate constant (kp) [1]. This differential suppression allows MAcMA to achieve higher molecular weights under similar conditions, a critical distinction for applications demanding specific macromolecular architectures that MMA cannot replicate [1].

Quantitative Differentiation Evidence for Methyl 2-(acetoxymethyl)acrylate (CAS 30982-08-2) Versus Class Analogs


Methyl 2-(acetoxymethyl)acrylate vs. Methyl Methacrylate: Differential Impact of Steric Hindrance on Termination and Propagation Kinetics

At 60°C, methyl 2-(acetoxymethyl)acrylate (MAcMA) demonstrates a 20-fold reduction in termination rate constant (kt) and a 1.5-fold reduction in propagation rate constant (kp) relative to methyl methacrylate (MMA) [1]. This disparity results from steric hindrance by the 2-substituent, which selectively suppresses termination, enabling the synthesis of higher molecular weight homopolymers compared to MMA [1].

Polymer Chemistry Radical Polymerization Kinetics Methacrylate Monomers

Accelerated Homopolymerization Rate of Methyl 2-(acetoxymethyl)acrylate Despite Large 2-Substituent

Despite possessing a sterically demanding 2-substituent, methyl 2-(acetoxymethyl)acrylate (MAcMA) homopolymerizes faster than the less hindered methyl methacrylate (MMA) [1]. This counterintuitive behavior is attributed to a 'steric hindrance-assisted polymerization' mechanism, wherein the large substituent significantly retards termination reactions while only modestly affecting propagation [1].

Polymer Chemistry Monomer Reactivity Steric Effects

Enhanced Copolymerization Reactivity of Methyl 2-(acetoxymethyl)acrylate with Styrene Due to Electronic Effects

In copolymerizations with styrene, methyl 2-(acetoxymethyl)acrylate (MAcMA) exhibits slightly higher reactivity than methyl methacrylate (MMA) [1]. This enhancement is attributed to the electron-withdrawing character of the oxygen atom on the acetoxyl group, which increases the monomer's electrophilicity and thus its propensity to react with the electron-rich polystyryl radical [1].

Copolymerization Monomer Reactivity Ratios Materials Science

Palladium-Catalyzed Arylation: Direct Access to Primary Morita-Baylis-Hillman Acetates

Palladium-catalyzed arylation of methyl 2-(acetoxymethyl)acrylate with aryl iodides proceeds in good yields with high stereoselectivity under mild conditions (50°C) to directly afford primary acetates of Morita-Baylis-Hillman (MBH) adducts . This chelation-assisted protocol bypasses the need for a secondary MBH acetate intermediate, streamlining the synthesis of these valuable building blocks .

Organic Synthesis Catalysis Morita-Baylis-Hillman Reaction

Class-Wide Observation: Steric Hindrance-Assisted Polymerization in Methyl 2-(Acyloxymethyl)acrylates

The polymerization behavior observed for methyl 2-(acetoxymethyl)acrylate (MAcMA) is consistent across the broader class of methyl 2-(acyloxymethyl)acrylates [1]. For a series including R = CH3 (acetate), CH2CH2CH3 (butyrate), CH(CH3)2 (isobutyrate), and C(CH3)3 (pivalate), all monomers homopolymerize faster than MMA [1]. This establishes that the 'steric hindrance-assisted polymerization' is a robust class effect, with MAcMA serving as the prototypical example due to its simple acetyl group [1].

Polymer Chemistry Monomer Design Steric Effects

Validated Application Scenarios for Methyl 2-(acetoxymethyl)acrylate (CAS 30982-08-2) Based on Quantitative Differentiation Evidence


Synthesis of High-Molecular-Weight Acrylate Homopolymers

Use methyl 2-(acetoxymethyl)acrylate (MAcMA) as a monomer in free-radical polymerizations where achieving higher molecular weight than conventional MMA is critical. The 20-fold reduction in kt relative to kp (1.5-fold reduction) [1] enables the formation of longer polymer chains, making it suitable for applications requiring enhanced mechanical properties or solution viscosity [1].

Design of Styrene-Acrylate Copolymers with Tailored Composition

Utilize MAcMA as a comonomer in styrene copolymerizations to leverage its enhanced reactivity due to the electron-withdrawing acetoxyl group [1]. This allows for fine-tuning of copolymer composition, potentially enabling materials with unique thermal, mechanical, or optical properties not achievable with standard MMA/styrene copolymers [1].

Streamlined Synthesis of Primary Morita-Baylis-Hillman (MBH) Acetates

Employ MAcMA as a key substrate in palladium-catalyzed arylation reactions to directly access primary MBH acetates [1]. This method offers a more direct route compared to traditional multi-step sequences, improving efficiency in the preparation of these versatile intermediates for medicinal chemistry and natural product synthesis [1].

Fundamental Studies of Steric Hindrance-Assisted Polymerization Mechanisms

Use MAcMA as a model compound to investigate the unique 'steric hindrance-assisted polymerization' phenomenon [1]. As the simplest member of the methyl 2-(acyloxymethyl)acrylate class, its well-characterized kinetic parameters (kp and kt relative to MMA) [1] make it an ideal system for elucidating structure-property relationships in radical polymerization.

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